molecular formula C10H12ClN B12283364 (1R,3r)-3-(4-chlorophenyl)cyclobutan-1-amine

(1R,3r)-3-(4-chlorophenyl)cyclobutan-1-amine

Cat. No.: B12283364
M. Wt: 181.66 g/mol
InChI Key: GQPGXNZYFZMGHW-UHFFFAOYSA-N
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Description

(1R,3r)-3-(4-chlorophenyl)cyclobutan-1-amine is a cyclobutane derivative with a chlorophenyl group attached to the third carbon and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r)-3-(4-chlorophenyl)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions.

    Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via Friedel-Crafts alkylation.

    Amine Group Introduction: The amine group can be introduced through reductive amination or nucleophilic substitution.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted amines or thiols.

Chemistry:

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and stability.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Potential applications in drug design and development.

Industry:

  • Used in the synthesis of specialty chemicals.
  • Potential applications in materials science.

Mechanism of Action

The mechanism of action of (1R,3r)-3-(4-chlorophenyl)cyclobutan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

    (1R,3r)-3-phenylcyclobutan-1-amine: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    (1R,3r)-3-(4-fluorophenyl)cyclobutan-1-amine: Contains a fluorine atom instead of chlorine, which may affect its chemical properties and interactions.

Uniqueness:

  • The presence of the chlorophenyl group may confer unique reactivity and biological activity compared to other similar compounds.
  • The specific stereochemistry (1R,3r) may also play a crucial role in its interactions and applications.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

3-(4-chlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H12ClN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2

InChI Key

GQPGXNZYFZMGHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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